4-(4,4-Difluoropiperidino)piperidine dihydrochloride

説明

Systematic IUPAC Name and Molecular Formula

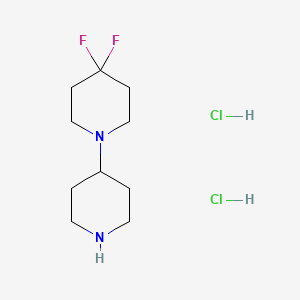

The compound 4-(4,4-Difluoropiperidino)piperidine dihydrochloride is systematically named 4,4-difluoro-1-(piperidin-4-yl)piperidine dihydrochloride according to IUPAC nomenclature. Its molecular formula is C₁₀H₂₀Cl₂F₂N₂ , reflecting a bipiperidine core with two fluorine atoms and two hydrochloride counterions. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,4-difluoro-1-(piperidin-4-yl)piperidine dihydrochloride | |

| SMILES Notation | C1CNCCC1N2CCC(CC2)(F)F.Cl.Cl | |

| Molecular Weight | 277.18 g/mol |

The structure consists of two piperidine rings: one substituted with fluorine atoms at the 4-position and another linked via a nitrogen atom at the 4-position of the fluorinated ring. The dihydrochloride salt enhances solubility and stability.

Structural Relationship to Piperidine Derivatives

The compound belongs to the bipiperidine subclass, characterized by two connected piperidine rings. Its structural features distinguish it from related derivatives:

The 4,4-difluoro substitution on one piperidine ring introduces electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs. The dihydrochloride salt formation is a common strategy to improve bioavailability in pharmaceutical intermediates.

Structural Comparison Table:

| Feature | This compound | 4,4'-Bipiperidine dihydrochloride |

|---|---|---|

| Fluorine Substituents | 2 at 4-position of one ring | None |

| Chloride Counterions | 2 | 2 |

| Molecular Formula | C₁₀H₂₀Cl₂F₂N₂ | C₁₀H₂₂Cl₂N₂ |

| Molecular Weight | 277.18 g/mol | 241.2 g/mol |

特性

IUPAC Name |

4,4-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2.2ClH/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9;;/h9,13H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRCBRNPMJJFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluoropiperidino)piperidine dihydrochloride typically involves the reaction of 4,4-difluoropiperidine with piperidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Large reactors are used to handle the increased volume of reactants. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to ensure that the compound meets the required specifications.

化学反応の分析

Types of Reactions: 4-(4,4-Difluoropiperidino)piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the difluoropiperidine group, which can affect the reactivity of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides and amines can participate in substitution reactions.

Major Products Formed: The reactions involving this compound can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs

科学的研究の応用

Chemical Properties and Structure

The compound features a bipiperidine structure with difluorinated substitutions. Its molecular formula is characterized by a high solubility in polar solvents, making it suitable for pharmaceutical applications. The presence of fluorine enhances its biological activity and stability, contributing to its therapeutic potential .

Medicinal Chemistry

4-(4,4-Difluoropiperidino)piperidine dihydrochloride serves as a crucial building block in drug development. Its ability to act as a histamine-3 receptor antagonist positions it as a candidate for treating neurological disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) . The compound's interactions with neurotransmitter systems indicate its potential to modulate cognitive functions and mood regulation.

Biological Studies

Research has demonstrated that this compound can influence neurotransmitter release by antagonizing histamine-3 receptors. This mechanism suggests further exploration in the context of neurodegenerative diseases, where regulating neurotransmitter levels is crucial for therapeutic efficacy . Additionally, studies have shown its role in enzyme inhibition, which may lead to new drug candidates for various conditions.

Industrial Applications

In the chemical industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it valuable for producing agrochemicals like insecticides and herbicides .

Case Study 1: Histamine-3 Receptor Antagonism

A study investigated the pharmacological profile of this compound as a histamine-3 receptor antagonist. The results indicated that the compound exhibited significant inhibitory effects on receptor activity, leading to enhanced neurotransmitter release in vitro. This finding supports its potential application in treating cognitive disorders .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's enzyme inhibitory effects. It was found to inhibit specific enzymes linked to neurotransmitter metabolism, suggesting that it could be beneficial in managing conditions characterized by dysregulated neurotransmitter levels .

作用機序

The mechanism by which 4-(4,4-Difluoropiperidino)piperidine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary based on the context in which the compound is used.

類似化合物との比較

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-(4,4-Difluoropiperidino)piperidine dihydrochloride with similar compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4,4-Difluoropiperidine hydrochloride | 144230-52-4 | C₅H₁₀ClF₂N | 169.6 | Single piperidine ring with 4,4-difluoro |

| 4,4'-Bipiperidine dihydrochloride | 78619-84-8 | C₁₀H₂₂Cl₂N₂ | 241.2 | Two piperidine rings linked at 4-positions |

| 4-(4-Fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride | 2639440-02-9 | C₈H₁₃Cl₂FN₃ | 205.7 | Piperidine with fluorinated pyrazole ring |

| 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride | 1189494-84-5 | C₁₃H₁₉Cl₂F₃N₂ | 331.2 | Piperidine with trifluoromethylphenyl group |

| 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride | 1909306-29-1 | C₁₀H₂₀Cl₂N₂O | 257.2 | Piperidine fused with oxygen-containing oxazepane |

Notes:

Physicochemical Properties

- Melting Points: reports melting points of 189–192°C for 3-amino-4-(2',5'-dimethoxylbenzyloxyimino)piperidine dihydrochloride (13c), suggesting that fluorinated analogs like this compound may exhibit similar thermal stability .

- Solubility : Dihydrochloride salts generally improve water solubility. For example, 4,4'-Bipiperidine dihydrochloride (CAS 78619-84-8) is highly soluble in polar solvents due to its ionic nature .

Key Differentiators of this compound

- Fluorination: The 4,4-difluoro substitution likely enhances lipophilicity and bioavailability compared to non-fluorinated analogs like 4,4'-Bipiperidine dihydrochloride .

- Salt Form : The dihydrochloride improves solubility over neutral forms, facilitating formulation in aqueous systems .

生物活性

4-(4,4-Difluoropiperidino)piperidine dihydrochloride is a compound of interest in the pharmaceutical field, particularly for its potential therapeutic applications. This article summarizes the biological activity of this compound based on various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core with a difluorinated piperidino substituent. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their pharmacological profiles. The dihydrochloride form indicates that it is a salt form, which may improve solubility and bioavailability.

- Trace Amine-Associated Receptor Modulation : Recent studies have indicated that compounds related to this compound may act as agonists for trace amine-associated receptor 1 (TAAR1). These receptors play a role in modulating dopaminergic signaling, which is crucial for treating disorders like schizophrenia. For instance, one study demonstrated that a related compound activated TAAR1 with an EC50 of 0.507 μM, showing significant agonistic activity compared to tyramine hydrochloride .

- Antiproliferative Activity : In vivo studies have shown that derivatives of this compound can inhibit BCL6, a transcription factor implicated in various cancers. The inhibition was characterized by an IC50 value of 4.8 nM, indicating strong potency against cancer cell lines .

- Orexin Receptor Antagonism : The compound has also been explored for its antagonistic effects on orexin receptors (Orexin-1 and Orexin-2). These receptors are involved in regulating sleep-wake cycles and appetite. Antagonists at these receptors may have applications in treating sleep disorders and obesity .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits moderate bioavailability and clearance rates. For example, when administered at varying doses in animal models, it demonstrated a longer half-life compared to other tested compounds, indicating potential for sustained therapeutic effects .

Table 1: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Dose (mg/kg) | 1 (IV), 5 (PO) |

| Bioavailability (%) | 21% (IV), 66% (PO) |

| Half-life (hours) | 1.12 |

| Total Clearance (mL/min/kg) | 4.9 |

Case Study 1: Schizophrenia Model

In a study involving dopamine transporter knockout (DAT-KO) rats, compounds similar to this compound were tested for their ability to reduce hyperlocomotion—a model for psychosis. One specific analog showed significant reduction in hyperlocomotion at doses as low as 15 mg/kg . This suggests potential therapeutic efficacy in treating psychotic disorders.

Case Study 2: Cancer Treatment

Another investigation focused on the antiproliferative effects of the compound against various cancer cell lines. The study highlighted that modifications to the piperidine structure could enhance potency against BCL6-dependent malignancies, leading to considerations for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-(4,4-Difluoropiperidino)piperidine dihydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting primary amines with halogenated intermediates under alkaline conditions (e.g., using triethylamine as a base) . The difluoropiperidino group may require fluorinated precursors, with reaction temperature and solvent polarity critical for controlling regioselectivity. Yield optimization typically involves iterative adjustments to stoichiometry, catalyst loading (e.g., Pd-based catalysts for cross-coupling), and purification via recrystallization or column chromatography .

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns and fluorine integration .

- Mass spectrometry (HRMS) : To verify molecular weight and detect isotopic patterns consistent with chlorine and fluorine content.

- HPLC/UPLC : For purity assessment, using reverse-phase columns and UV detection at 210–260 nm .

- X-ray crystallography : To resolve stereochemical ambiguities if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying favorable conditions for functional group transformations (e.g., fluorination or piperidine ring modifications) . Molecular docking studies may also explore its binding affinity to biological targets, guiding structure-activity relationship (SAR) optimization . Reaction optimization platforms like ICReDD integrate computational predictions with high-throughput experimentation to reduce trial-and-error approaches .

Q. How should researchers address contradictory data in reaction outcomes or biological activity assays?

- Control experiments : Verify reagent purity and exclude moisture/oxygen interference, especially for fluorine-containing intermediates .

- Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, pH) causing variability .

- Cross-validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm biological activity .

Q. What strategies are effective for resolving stereochemical challenges during synthesis?

- Chiral auxiliaries or catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereocenters .

- Dynamic kinetic resolution : Utilize reversible reactions to favor enantiomerically pure products .

- Chiral chromatography : Separate diastereomers using columns with cellulose- or amylase-based stationary phases .

Q. How can researchers mitigate stability issues in aqueous or biological matrices?

- Prodrug design : Modify labile functional groups (e.g., esterify amines) to enhance serum stability .

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .

- Buffering agents : Use phosphate or citrate buffers (pH 6–7) to minimize degradation in vitro .

Methodological Tools and Resources

- Spectral databases : PubChem and NIST Chemistry WebBook for reference NMR/IR spectra .

- Reaction simulation software : Gaussian or Schrödinger Suite for mechanistic studies .

- Safety compliance : Follow GHS guidelines and SDS recommendations from authoritative sources (e.g., SynQuest, KISHIDA CHEMICAL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。